molecular formula C16H18N2O3 B7474317 N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide

Cat. No. B7474317
M. Wt: 286.33 g/mol
InChI Key: IECBRQCGVMVSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide, also known as OPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPCA is a chromen derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been shown to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide. One potential direction is to further investigate its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, further research can be conducted to understand the mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide and its biochemical and physiological effects. Another potential direction is to explore the use of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a probe for the detection of metal ions in biological systems. Overall, the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has the potential to lead to significant advancements in various scientific fields.

Synthesis Methods

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 7-hydroxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide in the presence of a base. The reaction yields N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a white solid with a high yield. Other methods include the reaction of 7-bromo-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide and the reaction of 7-methoxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide.

Scientific Research Applications

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used as a potential drug candidate for the treatment of cancer. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been studied for its potential use as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been used as a probe for the detection of metal ions due to its fluorescence properties.

properties

IUPAC Name

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(19)17-13-4-5-14-12(10-18-6-2-3-7-18)8-16(20)21-15(14)9-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBRQCGVMVSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide

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